tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate
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Overview
Description
tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate: is a chemical compound known for its unique physical, chemical, and biological properties. This compound is often used in scientific experiments and research due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with 2-phenylethanimidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the mixture is kept at reflux under nitrogen for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a probe to investigate the activity of specific enzymes and proteins.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in the development of new drugs for treating various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism by which tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and pathways, ultimately affecting the biological activity of the compound .
Comparison with Similar Compounds
- tert-Butyl carbazate
- tert-Butylhydrazine
- Phenylhydrazine
- N,N-Dimethylhydrazine
Comparison: tert-Butyl 2-(2-phenylethanimidoyl)hydrazinecarboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers greater versatility in synthetic applications and has shown broader potential in scientific research .
Properties
CAS No. |
159016-22-5 |
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Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
tert-butyl N-[(E)-(1-amino-2-phenylethylidene)amino]carbamate |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-15-11(14)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15)(H,16,17) |
InChI Key |
OFHSGIRZKLLPRM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NN=C(CC1=CC=CC=C1)N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(\CC1=CC=CC=C1)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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